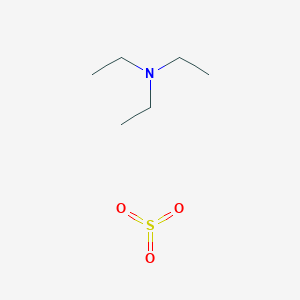
N,N-diethylethanamine; sulfur trioxide
Cat. No. B051970
Key on ui cas rn:
761-01-3
M. Wt: 181.26 g/mol
InChI Key: YYHPEVZFVMVUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05817827
Procedure details


A suspension of 50 mmol of 4-chlorobenzamide and 125 mmol of triethylamine-sulphur trioxide in 75 ml of triethylamine was stirred at 89° C. for 6 hours. The working up was effected as described under Example 1a). Yield: 92% of theory.



Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[CH:4][CH:3]=1.C(N(CC)CC)C.S(=O)(=O)=O>C(N(CC)CC)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:8])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
125 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC.S(=O)(=O)=O
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
89 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 89° C. for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
